ethyl 2-(5-bromo-2-cyanophenyl)-2,2-difluoroacetate
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Overview
Description
Ethyl 2-(5-bromo-2-cyanophenyl)-2,2-difluoroacetate is a chemical compound that belongs to the class of fluorinated aromatic esters. This compound is characterized by the presence of bromine, cyanide, and difluoroacetate groups attached to a phenyl ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-bromo-2-cyanophenyl)-2,2-difluoroacetate typically involves multi-step organic reactions. One common method starts with the bromination of 2-cyanophenylacetic acid, followed by esterification with ethanol to form ethyl 2-(5-bromo-2-cyanophenyl)acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromo-2-cyanophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
Ethyl 2-(5-bromo-2-cyanophenyl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(5-bromo-2-cyanophenyl)-2,2-difluoroacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy and reduced side effects. The bromine and cyano groups may also contribute to the compound’s reactivity and biological activity by participating in various biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-(5-bromo-2-cyanophenyl)-2,2-difluoroacetate can be compared with other similar compounds, such as:
Ethyl 2-(5-bromo-2-cyanophenyl)acetate: Lacks the difluoroacetate group, which may result in different physical and chemical properties.
2-(5-bromo-2-cyanophenyl)acetic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Ethyl (5-bromo-2-cyanophenyl)carbamate: Features a carbamate group, which may alter its biological activity and stability
Properties
CAS No. |
2680540-28-5 |
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Molecular Formula |
C11H8BrF2NO2 |
Molecular Weight |
304.1 |
Purity |
95 |
Origin of Product |
United States |
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